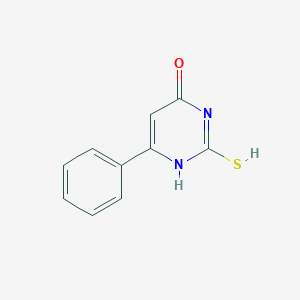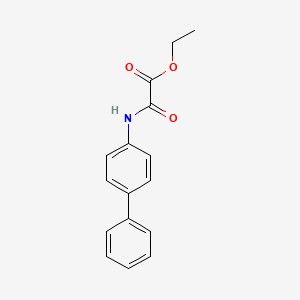
6-methylpyrimidine-2,4-dithiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the identifier “6-methylpyrimidine-2,4-dithiol” is known as a key component in various biochemical assays. It is primarily used in research settings to measure specific enzymatic activities, such as the activity of poly (ADP-ribose) polymerase 1 (PARP1). This compound is crucial for understanding the biochemical pathways and mechanisms involved in cellular processes.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 6-methylpyrimidine-2,4-dithiol involves several synthetic steps. The key steps include the synthesis of the core structure, followed by functionalization to introduce specific groups that enhance its activity. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized synthetic routes. This involves the use of large-scale reactors, continuous flow systems, and stringent quality control measures to ensure consistency and reproducibility. The industrial production methods are designed to minimize waste and maximize efficiency.
化学反应分析
Types of Reactions
6-methylpyrimidine-2,4-dithiol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols. Substitution reactions can result in a wide range of products, depending on the nucleophile used.
科学研究应用
6-methylpyrimidine-2,4-dithiol has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions to study reaction mechanisms and pathways.
Biology: It is used in biochemical assays to measure enzymatic activities and understand cellular processes.
Medicine: It is used in drug discovery and development to screen for potential therapeutic compounds.
Industry: It is used in the production of various biochemical products and as a quality control standard in manufacturing processes.
作用机制
The mechanism of action of 6-methylpyrimidine-2,4-dithiol involves its interaction with specific molecular targets, such as enzymes. For example, in the case of PARP1, this compound binds to the enzyme and inhibits its activity, preventing the addition of poly (ADP-ribose) to target proteins. This inhibition can affect various cellular processes, including DNA repair and cell death pathways.
相似化合物的比较
6-methylpyrimidine-2,4-dithiol is unique in its specific activity and selectivity for certain enzymes. Similar compounds include other PARP inhibitors, such as olaparib and rucaparib. These compounds share similar mechanisms of action but differ in their chemical structures and specificities. This compound is often preferred in research settings due to its high purity and well-characterized activity.
List of Similar Compounds
- Olaparib
- Rucaparib
- Niraparib
- Talazoparib
属性
IUPAC Name |
6-methylpyrimidine-2,4-dithiol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2S2/c1-3-2-4(8)7-5(9)6-3/h2H,1H3,(H2,6,7,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQOAJLIZQSKDFC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)S)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)S)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(3-methylbenzoyl)amino]benzoic Acid](/img/structure/B7772183.png)







![[Amino-[2-[2-[2-[amino(azaniumylidene)methyl]sulfanylethoxy]ethoxy]ethylsulfanyl]methylidene]azanium;dibromide](/img/structure/B7772241.png)


![diethyl [hydroxy(phenyl)methyl]phosphonate](/img/structure/B7772251.png)
![ethyl 2-[(2-oxo-2H-chromen-7-yl)oxy]-2-phenylacetate](/img/structure/B7772252.png)
